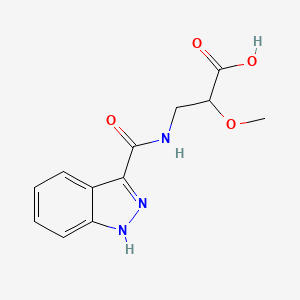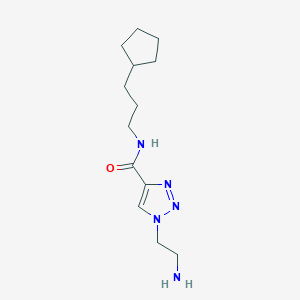
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indazole derivatives and is also known by its chemical name, IMCPA.
Applications De Recherche Scientifique
IMCPA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. IMCPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of IMCPA is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. For example, it has been shown to inhibit the activity of an enzyme called COX-2, which is involved in inflammation. IMCPA has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IMCPA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to inflammation. IMCPA has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, IMCPA has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IMCPA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one limitation of using IMCPA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on IMCPA. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to study its anti-inflammatory properties in more detail and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of IMCPA and how it interacts with specific enzymes and pathways in the body.
Méthodes De Synthèse
The synthesis of IMCPA involves the reaction between 3-(1H-indazol-3-ylamino)propanoic acid and methoxyacetyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained as a white solid.
Propriétés
IUPAC Name |
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-19-9(12(17)18)6-13-11(16)10-7-4-2-3-5-8(7)14-15-10/h2-5,9H,6H2,1H3,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIQMAWQBNHVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)